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Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and spectral characterization of 3-(methylthio)butanal. Primarily utilized as a potent
flavoring agent, this sulfur-containing aldehyde possesses a characteristic savory, potato-like
aroma. This document consolidates key data for researchers in flavor chemistry, food science,
and professionals in drug development requiring information on related small molecules. All
gquantitative data is presented in structured tables, and a detailed synthesis methodology is
provided.

Chemical Structure and Identification

3-(Methylthio)butanal, also known as 3-methylsulfanylbutanal, is a chiral aldehyde. The
molecule features a methylthio group attached to the third carbon of a butanal chain.

Chemical Structure Diagram:
Structure of 3-(Methylthio)butanal.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3-(methylsulfanyl)butanal[1]

Synonyms 3-(Methylthio)butyraldehyde, Potato
butyraldehyde[1]

CAS Number 16630-52-7[1]

Molecular Formula CsH100S[1]

Molecular Weight 118.20 g/mol [1]

SMILES CC(sc)cc=0

inchi INChl=1S/C5H100S/c1-5(7-2)3-4-6/h4-

5H,3H2,1-2H3

Physicochemical Properties

3-(Methylthio)butanal is a colorless to pale yellow liquid with a distinct odor profile.[1] Its
physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

Property Value Reference
Appearance Colorless to pale yellow liquid [1]

Odor Green, musky, potato-like [2]

Boiling Point 62-64 °C at 10 mmHg

Density 1.001 g/mL at 25 °C

Refractive Index n20/D 1.476

Vapor Pressure 60 mmHg at 20 °C

Vapor Density 4.1 (vs air)

Solubility Soluble in chloroform and ethyl 3]

acetate.
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Synthesis

The primary method for the synthesis of 3-(methylthio)butanal is the Michael addition of
methanethiol to crotonaldehyde.[3] This reaction is typically catalyzed by a base.

Synthesis Workflow:

Reactants Catalyst

: Piperidine or
Crotonaldehyde Methanethiol Copper Acetate
7
//
//
Michael Addition
(cooled to -20°C)

Product

G-(Methylthio)butana)

Click to download full resolution via product page

Synthesis of 3-(Methylthio)butanal.

Experimental Protocol: Synthesis of 3-
(Methylthio)butanal

Materials:
o Crotonaldehyde
e Methanethiol

» Piperidine or Copper(ll) acetate (catalyst)
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» An appropriate solvent (e.g., a non-protic solvent)

o Reaction vessel equipped with a stirrer, cooling bath, and a means to handle methanethiol (a
gas at room temperature)

Procedure:

The corresponding unsaturated aldehyde (crotonaldehyde) is cooled to -20°C in a suitable
reaction vessel.[3]

A catalytic amount of piperidine or copper acetate is added to the cooled crotonaldehyde.[3]

o Methanethiol is then slowly added to the reaction mixture while maintaining the low
temperature.

e The reaction is stirred at low temperature until completion, which can be monitored by
techniques such as gas chromatography (GC).

o Upon completion, the reaction mixture is worked up. This may involve quenching the
catalyst, washing with brine, drying the organic layer, and removing the solvent under
reduced pressure.

e The crude product is then purified, typically by vacuum distillation, to yield pure 3-
(methylthio)butanal.

Spectroscopic Data

The structure of 3-(methylthio)butanal can be confirmed by various spectroscopic methods.
The following tables summarize the key spectral data.

Table 3: *H NMR Spectral Data (CDClIs)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Aldehyde proton (-
~9.7 t 1H yaep (
CHO)
Methine proton (-
~3.2 m 1H
CH(S)-)
Methylene protons (-
~2.7 m 2H y P (
CH2-CHO)
Methylthio protons (-
~2.1 S 3H y P (
S-CHs)
Methyl protons (-
~1.3 d 3H P (

CH(CHs)-)

Note: Approximate chemical shifts and multiplicities are based on typical values for similar

structures and publicly available spectra. Actual values may vary slightly.

Table 4: 13C NMR Spectral Data (CDCIs)

Chemical Shift (ppm)

Assignment

~202 Aldehyde carbon (-CHO)

~49 Methylene carbon (-CH2-CHO)
~37 Methine carbon (-CH(S)-)

~21 Methyl carbon (-CH(CHs)-)
~14 Methylthio carbon (-S-CHs)

Note: Approximate chemical shifts are based on typical values for similar structures and

publicly available spectra. Actual values may vary slightly.

Table 5: Mass Spectrometry (GC-MS) Data
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miz Relative Intensity Possible Fragment
118 Moderate [M]* (Molecular lon)
71 High [M - SCHs]*

61 High [CH3SCHCHs]*

47 High [CHsS]*

Note: Fragmentation patterns are predicted based on the structure and common fragmentation
pathways for aldehydes and thioethers.

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~2970 Strong C-H stretch (alkane)
~2720 Medium C-H stretch (aldehyde)
~1725 Strong C=0 stretch (aldehyde)
~1450 Medium C-H bend (alkane)
~690 Medium C-S stretch

Note: Approximate peak positions are based on characteristic vibrational frequencies for the
functional groups present.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that 3-(methylthio)butanal is
directly involved in specific signaling pathways relevant to drug development. Its primary
biological relevance is as a flavoring agent in the food industry.[1] Toxicological studies have
been conducted to establish its safety for consumption at specified levels. As a reactive
aldehyde, it may participate in non-specific biological interactions at high concentrations, but
specific signaling pathway modulation has not been reported in the scientific literature.
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Safety and Handling

3-(Methylthio)butanal is a flammable liquid and should be handled with appropriate safety
precautions in a well-ventilated area. It is harmful if swallowed or in contact with skin and can
cause serious eye irritation.[1] Personal protective equipment, including gloves and eye
protection, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated
place away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties,
synthesis, and spectral characteristics of 3-(methylthio)butanal. The provided data and
protocols offer a valuable resource for researchers and professionals working with this
compound or related small molecules. While its primary application is in the flavor industry, the
comprehensive chemical data presented herein can serve as a foundation for further
investigation into its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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